molecular formula C13H13NO2 B8631908 Methyl 3-(1-cyanocyclobutyl)benzoate

Methyl 3-(1-cyanocyclobutyl)benzoate

Cat. No.: B8631908
M. Wt: 215.25 g/mol
InChI Key: GPZKCLVNPDSGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-cyanocyclobutyl)benzoate is a methyl ester derivative of benzoic acid featuring a 1-cyanocyclobutyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors targeting proteins such as WD repeat-containing proteins .

Key structural attributes include:

  • Benzoate ester backbone: Provides ester functionality for reactivity in hydrolysis or transesterification.
  • 1-Cyanocyclobutyl group: Introduces steric bulk and electronic effects due to the nitrile moiety and strained cyclobutane ring.

Synthesis involves multi-step protocols, such as coupling methyl 3-amino-5-(1-cyanocyclobutyl)benzoate with brominated salicylic acid derivatives under conditions like General Procedure A, achieving high yields (~94%) .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 3-(1-cyanocyclobutyl)benzoate

InChI

InChI=1S/C13H13NO2/c1-16-12(15)10-4-2-5-11(8-10)13(9-14)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3

InChI Key

GPZKCLVNPDSGDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CCC2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: The cyanocyclobutyl group enables diverse derivatization, positioning the compound as a versatile scaffold in drug discovery .
  • Biological Relevance : Derivatives like 6p show promise in targeting protein-protein interactions, outperforming simpler benzoates in specificity .
  • Industrial Applications: Unlike alkyl benzoates (e.g., C12-15 alkyl benzoates) used in cosmetics, this compound’s complexity limits non-pharmaceutical uses .

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